molecular formula C10H14N2 B13631958 2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine

2-{5h,6h,7h-Cyclopenta[b]pyridin-7-yl}ethan-1-amine

Cat. No.: B13631958
M. Wt: 162.23 g/mol
InChI Key: AHUSOEVWZJIPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine is a heterocyclic compound with a unique structure that combines a cyclopentane ring fused to a pyridine ring

Chemical Reactions Analysis

Types of Reactions

2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted cyclopenta[b]pyridine derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine involves its interaction with molecular targets and pathways. For example, its derivatives act as mixed-type inhibitors for carbon steel corrosion by adsorbing onto the metal surface and forming a protective layer . This adsorption follows the Langmuir isotherm model, involving both physisorption and chemisorption processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5H,6H,7H-Cyclopenta[b]pyridin-7-yl}ethan-1-amine stands out due to its unique structure, which combines a cyclopentane ring with a pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

2-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)ethanamine

InChI

InChI=1S/C10H14N2/c11-6-5-9-4-3-8-2-1-7-12-10(8)9/h1-2,7,9H,3-6,11H2

InChI Key

AHUSOEVWZJIPOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1CCN)N=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.